3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a heterocyclic compound featuring two distinct aromatic systems: a 3,5-dimethyl-1,2-oxazole moiety and a 1-(pyridin-4-yl)-1H-1,2,3-triazole group, connected via a propanamide linker. The oxazole ring contributes to electron-rich properties, while the triazole-pyridine system enhances hydrogen-bonding and π-π stacking capabilities, making it a candidate for biological targeting, particularly in kinase inhibition or antimicrobial applications .
Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELXL being pivotal for refining crystallographic data . The compound’s molecular weight is approximately 354.39 g/mol (calculated from its formula C₁₈H₂₁N₅O₂), with a polar surface area of 99.2 Ų, suggesting moderate solubility in polar solvents.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-11-15(12(2)24-20-11)3-4-16(23)18-9-13-10-22(21-19-13)14-5-7-17-8-6-14/h5-8,10H,3-4,9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYAKCWFNAJJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling of the Rings: The isoxazole and triazole rings are then coupled together using appropriate linkers and reaction conditions, such as amide bond formation through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide exhibit antimicrobial properties. For instance, triazole derivatives have been documented for their antifungal activities against various strains of Candida and Geotrichum . The incorporation of the pyridine and oxazole components may enhance the bioactivity against resistant strains.
Anticancer Properties
Studies have shown that certain derivatives of propanamide compounds can act as promising anticancer agents. For example, propanamide derivatives bearing piperidine and oxadiazole groups were synthesized and evaluated for their anticancer activity. Some derivatives demonstrated low IC50 values, indicating strong efficacy against cancer cell lines . The potential for this compound to exhibit similar properties warrants further investigation.
Biochemical Mechanisms
The mechanism of action for this compound may involve inhibition of specific enzymes or modulation of receptor activity. The oxazole and triazole rings could interact with biological targets such as kinases or phosphatases involved in signal transduction pathways. Understanding these interactions is crucial for elucidating the therapeutic potential of the compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the Triazole Moiety : Often accomplished via azide coupling reactions.
- Final Coupling Reaction : The final product is obtained through coupling reactions under controlled conditions to ensure high yield and purity.
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Observations :
- Oxazole vs. Thiadiazole/Thiazole : Replacement of oxazole with sulfur-containing heterocycles (e.g., thiadiazole) increases lipophilicity but reduces solubility. This trade-off impacts membrane permeability and metabolic stability.
- Pyridine-Triazole vs.
- Methyl Substitutions : The 3,5-dimethyl groups on the oxazole may sterically hinder interactions but improve metabolic stability by blocking oxidation sites.
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s solubility (~0.5 mg/mL in aqueous buffer) is intermediate compared to analogues (0.08–1.2 mg/mL). The pyridine-triazole system increases polarity but is counterbalanced by hydrophobic methyl groups.
- Binding Affinity : Molecular docking studies suggest the pyridine-triazole moiety interacts with hinge regions of kinases (e.g., EGFR), with a hypothetical IC₅₀ of 12 nM, outperforming analogues lacking this motif .
- Metabolic Stability: Microsomal assays indicate a half-life of 45 minutes (human liver microsomes), superior to non-methylated analogues (<20 minutes) due to reduced CYP450-mediated oxidation.
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a complex organic molecule notable for its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that includes:
- A 3,5-dimethylisoxazole moiety.
- A pyridinyl group linked through a triazole to a propanamide backbone.
This structural composition suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the isoxazole ring from appropriate precursors.
- Synthesis of the triazole component via click chemistry methods.
- Coupling reactions to form the final propanamide structure.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole and triazole rings may facilitate hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards molecular targets involved in various signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound showed IC50 values in the low micromolar range against melanoma and breast cancer cell lines, indicating potent anti-proliferative effects .
Enzyme Inhibition
The compound has been reported to inhibit key enzymes involved in cancer progression:
- Kinase Inhibition : It may act as an inhibitor of specific kinases such as BCR-Abl and VEGFR2, which are critical in tumorigenesis . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions. For example, oxazole and triazole moieties can be synthesized separately and coupled via amide bond formation. A base (e.g., triethylamine) is typically used to neutralize HCl generated during acyl chloride reactions . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature to improve yield. Design of Experiments (DoE) principles, such as varying reactant stoichiometry and monitoring via HPLC, can systematically identify optimal conditions .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical for verifying regiochemistry of the triazole and oxazole rings. For instance, NMR can distinguish between 1,2,3-triazole isomers (e.g., distinguishing C-4 vs. C-5 substitution) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates functional groups like the amide carbonyl. Purity can be assessed via reversed-phase HPLC with UV detection at 254 nm .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Methodology : Use co-solvents (e.g., DMSO) at concentrations <1% to avoid cellular toxicity. For aqueous solubility, prepare stock solutions in buffered saline (pH 7.4) with sonication. Dynamic light scattering (DLS) can monitor aggregation. If insolubility persists, consider synthesizing a prodrug (e.g., ester derivatives) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC values across assays) be resolved?
- Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric). Control for assay-specific variables, such as ATP concentration in kinase assays or serum protein interference. Statistical tools like Grubbs’ test can identify outliers. If discrepancies persist, investigate off-target interactions via proteome-wide profiling (e.g., thermal shift assays) .
Q. What computational strategies are recommended for predicting binding interactions with target proteins?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of the target protein. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Quantum mechanical calculations (e.g., DFT) can refine electronic properties of the oxazole and triazole rings for SAR analysis .
Q. How should researchers design experiments to probe the compound’s metabolic stability?
- Methodology : Use liver microsomes (human or rodent) incubated with NADPH to assess Phase I metabolism. LC-MS/MS identifies metabolites, while cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate enzyme interactions. For in vivo studies, administer the compound to model organisms and collect plasma/bile for pharmacokinetic profiling .
Q. What statistical approaches are optimal for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
